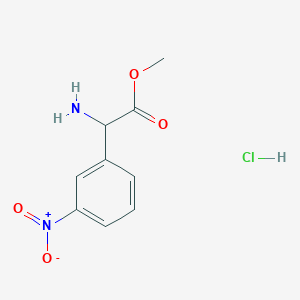

Methyl 2-amino-2-(3-nitrophenyl)acetate hydrochloride

Description

BenchChem offers high-quality Methyl 2-amino-2-(3-nitrophenyl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-2-(3-nitrophenyl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 2-amino-2-(3-nitrophenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.ClH/c1-15-9(12)8(10)6-3-2-4-7(5-6)11(13)14;/h2-5,8H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAIWWDGATYXNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-2-(3-nitrophenyl)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing methyl 2-amino-2-(3-nitrophenyl)acetate hydrochloride, a valuable building block in pharmaceutical and organic synthesis. This document delves into the core chemical principles, offering detailed, field-proven insights into two primary synthetic routes originating from 3-nitrobenzaldehyde: the Strecker synthesis and the Bucherer-Bergs reaction. Each pathway is dissected to explain the causality behind experimental choices, ensuring scientific integrity and reproducibility. This guide is designed to be a self-validating system, complete with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to empower researchers in their synthetic endeavors.

Introduction

Methyl 2-amino-2-(3-nitrophenyl)acetate hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of the amino and nitro functionalities on the phenylacetate backbone makes it a versatile precursor for a range of chemical transformations. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent reactions. This guide will explore the most common and efficient methods for its preparation, with a focus on providing a deep understanding of the underlying chemistry and practical considerations for laboratory synthesis.

Core Synthesis Pathways

The synthesis of methyl 2-amino-2-(3-nitrophenyl)acetate hydrochloride primarily begins with the readily available starting material, 3-nitrobenzaldehyde. Two classical and robust methods for the introduction of the α-amino acid functionality are the Strecker synthesis and the Bucherer-Bergs reaction.

Pathway 1: The Strecker Synthesis

The Strecker synthesis is a two-step method for producing α-amino acids from an aldehyde.[1][2] The process involves the formation of an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[3]

Step 1: Formation of 2-amino-2-(3-nitrophenyl)acetonitrile

This initial step involves a one-pot reaction of 3-nitrobenzaldehyde, a cyanide source (such as potassium cyanide), and an ammonia source (like ammonium chloride).[2]

-

Causality of Experimental Choices:

-

Ammonium Chloride (NH₄Cl): Serves a dual purpose. It acts as a source of ammonia (NH₃) in equilibrium, which is necessary for the initial formation of the imine intermediate. Additionally, the ammonium ion (NH₄⁺) acts as a mild acidic catalyst, protonating the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack by ammonia.[2]

-

Potassium Cyanide (KCN): Provides the cyanide ion (CN⁻), a potent nucleophile that attacks the iminium ion intermediate to form the stable α-aminonitrile.[1] Using a salt like KCN is safer than handling gaseous hydrogen cyanide (HCN).

-

Solvent: A mixture of water and a miscible organic solvent like ethanol is often used to ensure the solubility of both the organic aldehyde and the inorganic salts.

-

Step 2: Hydrolysis of 2-amino-2-(3-nitrophenyl)acetonitrile to 2-amino-2-(3-nitrophenyl)acetic acid

The α-aminonitrile intermediate is then hydrolyzed under acidic conditions to yield the desired α-amino acid.[2]

-

Causality of Experimental Choices:

-

Strong Acid (e.g., HCl): Concentrated hydrochloric acid is typically used to catalyze the hydrolysis of the nitrile group to a carboxylic acid. The acidic medium also protonates the amino group, preventing potential side reactions. The reaction proceeds through the formation of an intermediate imine, which is subsequently attacked by water.[2]

-

Experimental Protocol: Strecker Synthesis of 2-amino-2-(3-nitrophenyl)acetic acid

-

Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride (1.2 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Aldehyde: 3-Nitrobenzaldehyde (1.0 equivalent) dissolved in ethanol is added to the flask.

-

Cyanide Addition: A solution of potassium cyanide (1.1 equivalents) in water is added dropwise to the mixture at room temperature. The reaction is stirred for several hours until completion (monitored by TLC).

-

Work-up: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate) to remove unreacted aldehyde.

-

Hydrolysis: The aqueous layer containing the α-aminonitrile is acidified with concentrated hydrochloric acid and refluxed for several hours.

-

Isolation: The solution is cooled, and the pH is adjusted to the isoelectric point of the amino acid (around pH 6) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried.

Data Summary: Strecker Synthesis Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Spectroscopic Data |

| 2-amino-2-(3-nitrophenyl)acetonitrile | C₈H₇N₃O₂ | 177.16 | 75-85 | IR (cm⁻¹): 3350 (N-H), 2240 (C≡N), 1530, 1350 (NO₂) |

| 2-amino-2-(3-nitrophenyl)acetic acid | C₈H₈N₂O₄ | 196.16 | 60-70 (from nitrile) | ¹H NMR (DMSO-d₆) δ: 8.2-7.6 (m, 4H, Ar-H), 4.5 (s, 1H, CH) |

Diagram: Strecker Synthesis Workflow

Caption: Strecker synthesis of 2-amino-2-(3-nitrophenyl)acetic acid.

Pathway 2: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful method for synthesizing α-amino acids from aldehydes, proceeding through a hydantoin intermediate.[4][5]

Step 1: Formation of 5-(3-nitrophenyl)hydantoin

This is a one-pot, multi-component reaction involving 3-nitrobenzaldehyde, potassium cyanide, and ammonium carbonate.[4]

-

Causality of Experimental Choices:

-

Ammonium Carbonate ((NH₄)₂CO₃): This single reagent conveniently serves as both the ammonia and carbon dioxide source required for the formation of the hydantoin ring.[4] It also helps to maintain a basic pH, which is favorable for the reaction.

-

Potassium Cyanide (KCN): As in the Strecker synthesis, KCN provides the nucleophilic cyanide ion.

-

Solvent and Temperature: The reaction is typically carried out in a mixture of ethanol and water at elevated temperatures (reflux) to ensure all components are in solution and to provide the necessary activation energy for the cyclization reaction.[4]

-

Step 2: Hydrolysis of 5-(3-nitrophenyl)hydantoin to 2-amino-2-(3-nitrophenyl)acetic acid

The stable hydantoin ring is subsequently hydrolyzed under basic conditions to yield the amino acid.

-

Causality of Experimental Choices:

-

Strong Base (e.g., NaOH or Ba(OH)₂): Alkaline hydrolysis is effective in cleaving the two amide bonds within the hydantoin ring. Barium hydroxide is sometimes preferred as the resulting barium carbonate can be easily removed by filtration.

-

High Temperature: The hydrolysis of the hydantoin ring is often slow and requires prolonged heating at reflux temperatures to drive the reaction to completion.

-

Experimental Protocol: Bucherer-Bergs Synthesis and Hydrolysis

-

Hydantoin Formation: A mixture of 3-nitrobenzaldehyde (1.0 equivalent), potassium cyanide (1.5 equivalents), and ammonium carbonate (3.0 equivalents) in a mixture of ethanol and water is heated to reflux for several hours.

-

Isolation of Hydantoin: Upon cooling, the 5-(3-nitrophenyl)hydantoin often precipitates from the reaction mixture. It is then collected by filtration, washed with water, and can be recrystallized from ethanol.

-

Hydrolysis: The isolated hydantoin is suspended in an aqueous solution of a strong base (e.g., 25% NaOH solution) and heated at reflux for an extended period (12-24 hours).

-

Work-up and Isolation: The reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the amino acid. The product is collected by filtration, washed with cold water, and dried.

Data Summary: Bucherer-Bergs Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Spectroscopic Data |

| 5-(3-nitrophenyl)hydantoin | C₉H₇N₃O₄ | 221.17 | 80-90 | IR (cm⁻¹): 3250 (N-H), 1770, 1720 (C=O), 1530, 1350 (NO₂) |

| 2-amino-2-(3-nitrophenyl)acetic acid | C₈H₈N₂O₄ | 196.16 | 70-80 (from hydantoin) | ¹H NMR (DMSO-d₆) δ: 8.2-7.6 (m, 4H, Ar-H), 4.5 (s, 1H, CH) |

Diagram: Bucherer-Bergs Reaction Workflow

Caption: Bucherer-Bergs synthesis of 2-amino-2-(3-nitrophenyl)acetic acid.

Final Step: Esterification to Methyl 2-amino-2-(3-nitrophenyl)acetate hydrochloride

The final step in the synthesis is the esterification of the carboxylic acid group of 2-amino-2-(3-nitrophenyl)acetic acid to form the methyl ester, followed by protonation of the amino group to yield the hydrochloride salt. A common and efficient method is the Fischer esterification using methanol in the presence of an acid catalyst.[6]

-

Causality of Experimental Choices:

-

Methanol (MeOH): Serves as both the reactant and the solvent, ensuring a large excess which drives the equilibrium towards the ester product.

-

Thionyl Chloride (SOCl₂) or Hydrogen Chloride (HCl) gas: These reagents are often used to generate anhydrous HCl in situ. Anhydrous conditions are crucial to prevent the reverse reaction (hydrolysis of the ester). The HCl acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by methanol.[6] The HCl also protonates the amino group, forming the desired hydrochloride salt.

-

Experimental Protocol: Esterification

-

Reaction Setup: 2-amino-2-(3-nitrophenyl)acetic acid is suspended in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, and cooled in an ice bath.

-

Acid Addition: Thionyl chloride (2-3 equivalents) is added dropwise to the cooled suspension. This reaction is exothermic and generates HCl gas.

-

Reaction: The mixture is then allowed to warm to room temperature and stirred for several hours, or gently refluxed until the reaction is complete (monitored by TLC).

-

Isolation: The solvent is removed under reduced pressure to yield the crude product. The product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Data Summary: Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Spectroscopic Data |

| Methyl 2-amino-2-(3-nitrophenyl)acetate hydrochloride | C₉H₁₁ClN₂O₄ | 246.65 | 85-95 | ¹H NMR (D₂O) δ: 8.3-7.7 (m, 4H, Ar-H), 5.1 (s, 1H, CH), 3.8 (s, 3H, OCH₃). IR (cm⁻¹): 3400-2800 (NH₃⁺), 1745 (C=O), 1530, 1350 (NO₂) |

Diagram: Overall Synthesis Workflow

Caption: Overall synthetic pathways to the target compound.

Conclusion

This in-depth technical guide has detailed two robust and well-established synthetic pathways for the preparation of methyl 2-amino-2-(3-nitrophenyl)acetate hydrochloride from 3-nitrobenzaldehyde. Both the Strecker synthesis and the Bucherer-Bergs reaction offer reliable methods for the formation of the key α-amino acid intermediate, with the final esterification providing the target compound in high yield. By understanding the mechanistic underpinnings and the rationale behind the experimental conditions, researchers can confidently select and execute the synthesis that best suits their laboratory capabilities and project requirements. The provided protocols and data serve as a practical resource for the successful synthesis and characterization of this important chemical intermediate.

References

-

Bucherer–Bergs reaction. In Wikipedia; 2023. Available at: [Link]

-

Frontiers in Bioengineering and Biotechnology. Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Available at: [Link]

-

Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. Available at: [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link]

-

Matrix Fine Chemicals. 2-(3-NITROPHENYL)ACETIC ACID | CAS 1877-73-2. Available at: [Link]

-

MDPI. Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Available at: [Link]

-

News-Medical.Net. Overview of Strecker Amino Acid Synthesis. Available at: [Link]

-

Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

-

PubChem. 2-Amino-2-(4-nitrophenyl)acetic acid. Available at: [Link]

-

PubChem. Methyl 2-(3-nitrophenyl)acetate. Available at: [Link]

-

ResearchGate. Synthesis, structure and solvatochromism of 5-methyl-5-(3-or 4-substituted phenyl)hydantoins. Available at: [Link]

-

Strecker amino acid synthesis. In Wikipedia; 2023. Available at: [Link]

Sources

- 1. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Picornaviridae: A Technical Guide to Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the fundamental properties and intricate structure of the Picornaviridae family of viruses. As a group of small, non-enveloped, positive-sense single-stranded RNA viruses, picornaviruses encompass a wide range of significant human and animal pathogens, including poliovirus, rhinoviruses, and enteroviruses.[1][2] Understanding their basic biology is paramount for the development of effective antiviral therapies and vaccines. This document moves beyond a mere recitation of facts to provide a causal understanding of experimental choices and a self-validating framework for the described protocols.

Physicochemical and Morphological Characteristics

Picornaviruses are characterized by their small size and simple, yet robust, architecture. These virions are non-enveloped, spherical particles with a diameter of approximately 30 nm.[3][4] Their infectivity is resistant to organic solvents like ether, a direct consequence of the lack of a lipid envelope.[5]

A key physicochemical property that differentiates various genera is their stability at different pH levels. For instance, enteroviruses (with the exception of rhinoviruses) are acid-stable, retaining infectivity at a pH of 3.0 or lower, which is reflective of their ability to traverse the acidic environment of the gastrointestinal tract.[3] In contrast, rhinoviruses are acid-labile and are inactivated at a pH below 6.0.[3]

Table 1: Physicochemical Properties of Select Picornavirus Genera

| Genus | pH Stability | Virion Buoyant Density (g/cm³ in CsCl) | Sedimentation Coefficient (S) |

| Enterovirus | Stable (pH 3-9) | 1.33–1.45 | 140–165S |

| Rhinovirus | Labile (< pH 6.0) | 1.38–1.42 | 140–165S |

| Hepatovirus | Stable | 1.33–1.34 | 140–165S |

| Aphthovirus | Labile (< pH 7.0) | 1.43–1.45 | 142–146S |

| Cardiovirus | Stable | 1.33–1.34 | 160S |

Data compiled from various sources.[3][5][6]

The virion's buoyant density in cesium chloride (CsCl) gradients and its sedimentation coefficient are critical parameters utilized in purification protocols.[6][7]

The Picornavirus Genome: A Blueprint for Replication

The genetic material of picornaviruses is a single molecule of positive-sense, single-stranded RNA ((+)ssRNA).[2] The genome size typically ranges from 7.1 to 8.9 kb.[4][8] This genomic RNA is infectious on its own; when introduced into the cytoplasm of a susceptible cell, it can be directly translated by the host cell's ribosomes to produce viral proteins.[2][9]

Genomic Organization

The picornavirus genome has a distinct organization, featuring a single, long open reading frame (ORF) that codes for a large polyprotein.[4][10] This ORF is flanked by 5' and 3' untranslated regions (UTRs).

-

5' Untranslated Region (UTR): This region is notably long and highly structured. It contains two key elements:

-

VPg (Viral Protein genome-linked): A small viral protein covalently attached to the 5' end of the RNA, which acts as a primer for RNA synthesis.[4][11]

-

Internal Ribosome Entry Site (IRES): A complex RNA secondary structure that allows for cap-independent translation of the viral RNA.[4][12] This is a crucial adaptation, as many picornaviruses shut down the host cell's cap-dependent translation machinery.[13] Picornavirus IRES elements are classified into several types based on their structure and mechanism of action.[14][15]

-

-

Open Reading Frame (ORF): The ORF is translated into a single polyprotein that is subsequently cleaved by viral proteases into individual structural and non-structural proteins.[11][16] The polyprotein is organized into three regions: P1, P2, and P3.[2]

-

P1: Encodes the four capsid proteins: VP1, VP2, VP3, and VP4 (VP4 is derived from the precursor VP0).[17]

-

P2 and P3: Encode the non-structural proteins essential for polyprotein processing and genome replication, including proteases (2Apro, 3Cpro) and the RNA-dependent RNA polymerase (3Dpol).[2][18]

-

-

3' Untranslated Region (UTR): This region is shorter than the 5' UTR and contains a poly(A) tail, which is important for infectivity and is thought to play a role in the initiation of negative-strand RNA synthesis.[2][11]

The Icosahedral Capsid: A Protective Shell and Key to Entry

The picornavirus capsid is a non-enveloped, icosahedral structure composed of 60 protomers arranged in a tightly packed formation.[11] Each protomer consists of four viral proteins: VP1, VP2, VP3, and VP4.[11][19] VP2 and VP4 are derived from a precursor protein called VP0, which is cleaved during the final stages of virion maturation.[1]

The three larger proteins, VP1, VP2, and VP3, form the external surface of the capsid and share a common "jelly-roll" beta-barrel fold.[2][19] The smallest protein, VP4, is located on the interior of the capsid.[1] The arrangement of these proteins creates a rugged outer surface, often featuring a prominent canyon-like cleft around each of the 12 vertices of the icosahedron.[11] This canyon is frequently the site of receptor binding for many picornaviruses.[11]

Capsid Assembly

The assembly of the picornavirus capsid is a stepwise process. The structural proteins VP0, VP1, and VP3 first assemble into a 5S protomer.[8] Five of these protomers then associate to form a 14S pentamer.[8][20] Twelve pentamers subsequently assemble to form an empty procapsid.[2] The viral RNA is then packaged into this procapsid, and in the final maturation step, VP0 is cleaved into VP2 and VP4, a process that is often autocatalytic.[2][16]

The Viral Replication Cycle: A Host Cell Takeover

The replication of picornaviruses occurs exclusively in the cytoplasm of the host cell and can be broadly divided into several key stages.[3][21]

-

Attachment and Entry: The infectious cycle begins with the attachment of the virion to specific receptors on the host cell surface.[3] This interaction can trigger conformational changes in the capsid, leading to the release of the viral RNA into the cytoplasm.[22] The mechanism of entry can vary, with some picornaviruses utilizing receptor-mediated endocytosis.[23]

-

Translation and Polyprotein Processing: Once in the cytoplasm, the 5' VPg protein is removed, and the genomic RNA is recognized by the host cell's ribosomes, which initiate translation via the IRES element.[9][22] This results in the synthesis of a single large polyprotein.[9] This polyprotein undergoes a cascade of cleavages, mediated by the virus-encoded proteases 2Apro and 3Cpro (and its precursor, 3CDpro), to yield the mature structural and non-structural viral proteins.[15][18] The cleavage specificity of these proteases is highly precise.[14] For instance, 3Cpro typically cleaves at Gln-Gly pairs.[15]

-

RNA Replication: The viral RNA-dependent RNA polymerase, 3Dpol, is responsible for replicating the viral genome.[11] This process involves the synthesis of a complementary negative-sense RNA strand, which then serves as a template for the synthesis of new positive-sense genomic RNAs.[9] RNA replication occurs on the surfaces of membranous vesicles that are induced in the cytoplasm of the infected cell.[9][24]

-

Assembly and Release: The newly synthesized genomic RNA is encapsidated into pre-assembled procapsids.[9] Following RNA packaging, the final maturation cleavage of VP0 to VP2 and VP4 occurs, resulting in infectious progeny virions.[2] The replication cycle is typically rapid, and the release of new virus particles usually occurs through lysis of the host cell.[9]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the propagation, purification, and quantification of picornaviruses. These protocols are foundational for research and development activities in this field.

Protocol: Picornavirus Propagation and Harvesting

This protocol describes a general method for amplifying picornavirus stocks in cell culture.[12][25]

Materials:

-

Host cell line susceptible to the specific picornavirus (e.g., HeLa, Vero, RD cells)

-

Complete growth medium (e.g., DMEM with 10% Fetal Bovine Serum)

-

Serum-free medium

-

Picornavirus stock

-

Sterile PBS

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed host cells in culture flasks or plates and grow to 90-95% confluency.[12]

-

Wash the cell monolayer twice with sterile PBS.

-

Infect the cells with the picornavirus stock at a low multiplicity of infection (MOI) of 0.01-0.1 PFU/cell in a small volume of serum-free medium.

-

Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution.

-

After the adsorption period, add complete growth medium and incubate at 37°C with 5% CO2.

-

Monitor the cells daily for the development of cytopathic effect (CPE).

-

When 80-90% of the cells exhibit CPE (typically 24-72 hours post-infection), harvest the virus.

-

To release intracellular virus particles, subject the cell culture flask or plate to three cycles of freezing and thawing.

-

Centrifuge the cell lysate at a low speed (e.g., 3,000 x g for 20 minutes at 4°C) to pellet the cell debris.

-

Collect the supernatant, which contains the virus stock. Aliquot and store at -80°C.

Protocol: Picornavirus Purification by CsCl Gradient Centrifugation

This protocol is for obtaining highly purified virus preparations.[16][26]

Materials:

-

Crude virus lysate (from Protocol 5.1)

-

Polyethylene glycol (PEG) 8000

-

NaCl

-

DNase I and RNase A

-

Cesium chloride (CsCl)

-

Tris-HCl buffer (pH 7.4)

-

Ultracentrifuge and appropriate rotors (e.g., SW41 or SW28)

-

Dialysis tubing

Procedure:

-

To the crude virus lysate, add NaCl to a final concentration of 0.5 M and PEG 8000 to a final concentration of 8% (w/v).

-

Stir the mixture gently at 4°C overnight to precipitate the virus.

-

Pellet the precipitated virus by centrifugation at 10,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in a small volume of Tris-HCl buffer.

-

Treat the resuspended pellet with DNase I and RNase A (10 µg/mL each) for 30 minutes at 37°C to digest contaminating nucleic acids.

-

Prepare a CsCl step gradient (e.g., with densities of 1.2, 1.3, 1.4, and 1.5 g/mL) or a continuous gradient in an ultracentrifuge tube.

-

Carefully layer the virus suspension on top of the CsCl gradient.

-

Centrifuge at high speed (e.g., 100,000 x g) for 18-24 hours at 4°C.[26]

-

After centrifugation, a visible band containing the purified virus should be present at its buoyant density (typically around 1.34 g/mL for many picornaviruses).

-

Puncture the side of the tube with a needle and syringe to carefully collect the virus band.

-

Remove the CsCl by dialysis against Tris-HCl buffer at 4°C.

-

Aliquot the purified virus and store at -80°C.

Protocol: Picornavirus Titration by Plaque Assay

The plaque assay is the gold standard for quantifying the number of infectious virus particles.[9][23][27]

Materials:

-

Confluent monolayer of susceptible host cells in 6-well plates

-

Virus sample (serially diluted)

-

Serum-free medium

-

Overlay medium (e.g., 2x MEM containing 4% FBS and 1% agarose)

-

Crystal violet solution (0.1% in 20% ethanol)

-

PBS

Procedure:

-

Prepare 10-fold serial dilutions of the virus stock in serum-free medium.

-

Remove the growth medium from the confluent cell monolayers and wash once with PBS.

-

Inoculate each well with 100-200 µL of a virus dilution. Two wells per dilution are recommended.

-

Incubate the plates for 1 hour at 37°C to allow for virus adsorption, rocking the plates every 15 minutes.

-

During the incubation, melt the agarose and mix it with an equal volume of 2x MEM to prepare the overlay medium. Cool to 42-45°C.

-

Aspirate the virus inoculum from the wells and gently add 2 mL of the overlay medium to each well.

-

Allow the overlay to solidify at room temperature, then incubate the plates at 37°C with 5% CO2.

-

Incubate for 2-4 days, or until plaques (clear zones of cell death) are visible.

-

To visualize the plaques, fix the cells with 10% formaldehyde for at least 30 minutes.

-

Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 10-15 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in the wells that have between 10 and 100 plaques.

-

Calculate the virus titer in plaque-forming units per milliliter (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)

Protocol: 50% Tissue Culture Infectious Dose (TCID50) Assay

The TCID50 assay is an alternative method for determining the infectious virus titer, particularly for viruses that do not form clear plaques.[18][20][28]

Materials:

-

Susceptible host cells

-

96-well microtiter plates

-

Virus sample

-

Complete growth medium

-

Serum-free medium

Procedure:

-

Seed a 96-well plate with host cells to form a confluent monolayer in each well.

-

Prepare 10-fold serial dilutions of the virus stock in serum-free medium.

-

Inoculate 8 replicate wells for each virus dilution with 100 µL of the diluted virus. Include a set of wells with medium only as a negative control.

-

Incubate the plate at 37°C with 5% CO2 for 5-7 days.

-

Observe the wells for the presence or absence of CPE at each dilution.

-

The endpoint is the dilution of virus that causes CPE in 50% of the inoculated wells.

-

The TCID50 titer can be calculated using the Reed-Muench or Spearman-Kärber methods.

Concluding Remarks

The Picornaviridae family represents a diverse and medically important group of viruses. A thorough understanding of their fundamental properties, from their physicochemical characteristics to the intricacies of their molecular biology, is essential for the development of novel antiviral strategies. The experimental protocols outlined in this guide provide a robust framework for the study of these viruses. As our knowledge of picornavirus-host interactions continues to expand, so too will our ability to combat the diseases they cause.

References

-

Journal of Infectious Diseases. (2023, October 18). Picornaviridae Family: Knowledge Gaps, Animal Models, Countermeasures, and Prototype Pathogens. Oxford Academic. [Link]

-

Wikipedia. Picornavirus. [Link]

-

Basicmedical Key. (2016, August 11). Picornaviridae: The Viruses and their Replication. [Link]

-

ICTV. Family: Picornaviridae. [Link]

-

ResearchGate. (2017, March 30). Sucrose gradient for Picornavirus purification?. [Link]

-

PubMed. (1996). Cleavage site analysis in picornaviral polyproteins: discovering cellular targets by neural networks. [Link]

-

MDPI. (2016, March 17). Roles of the Picornaviral 3C Proteinase in the Viral Life Cycle and Host Cells. [Link]

-

PMC. (2014, May 5). Enterovirus 71 Virus Propagation and Purification. [Link]

-

ViralZone. Picornaviridae. [Link]

-

Creative Diagnostics. 50% Tissue Culture Infectious Dose Assay. [Link]

-

Journal of Infectious Diseases. (2023, October 18). Picornaviridae Family: Knowledge Gaps, Animal Models, Countermeasures, and Prototype Pathogens. [Link]

-

Microbiology Society. (1974). Some Physico-chemical Properties of two Honey-bee Picornaviruses. [Link]

-

PMC. (2017, October 2). ICTV Virus Taxonomy Profile: Picornaviridae. [Link]

-

Vedantu. Picornavirus: Structure, Types, Life Cycle & Key Facts. [Link]

-

Biology Discussion. Replication of Picornavirus | Microbiology. [Link]

-

PMC. Picornaviruses. [Link]

-

PubMed. (2014, May 5). Enterovirus 71 Virus Propagation and Purification. [Link]

-

ResearchGate. Picornavirus architectures (A) Picornavirus capsids are assembled from.... [Link]

-

PubMed. (1988). Polyprotein processing in picornavirus replication. [Link]

-

ResearchGate. Picornavirus genome organization and location of interacting cellular.... [Link]

-

ResearchGate. Virus Plaque Assay Protocol. [Link]

-

PMC. Viral and host proteins involved in picornavirus life cycle. [Link]

-

Virologica Sinica. (2020, May 26). On the Calculation of TCID50 for Quantitation of Virus Infectivity. [Link]

-

MDPI. (2023, December 12). Picornavirus 3C Proteins Intervene in Host Cell Processes through Proteolysis and Interactions with RNA. [Link]

-

ViralZone. Picornaviridae. [Link]

-

PubMed. (2017, November 15). Virus purification by CsCl density gradient using general centrifugation. [Link]

-

PLOS Pathogens. (2017, February 6). Picornavirus RNA is protected from cleavage by ribonuclease during virion uncoating and transfer across cellular and model membranes. [Link]

-

protocols.io. (2020, September 17). Viral Plaque Assay. [Link]

-

PMC. (2018, August 9). Picornavirus translation strategies. [Link]

-

Oxford Academic. (1998, August 1). Comparison of Picornaviral IRES-Driven Internal Initiation of Translation in Cultured Cells of Different Origins. [Link]

-

Public Health England. (2014). UK Standards for Microbiology Investigations - Procedure for the Care and Propagation of Cell Cultures for Virus Isolation. [Link]

-

ResearchGate. Toward an In Vitro System for Picornavirus Assembly: Purification of Mengovirus 14S Capsid Precursor Particles. [Link]

-

World Health Organization. (2015). Enterovirus surveillance guidelines. [Link]

-

ResearchGate. (2018). (PDF) Picornavirus translation strategies. [Link]

-

protocols.io. (2015, June 19). CsCl Step Gradient to Purify Phage. [Link]

-

PLOS Pathogens. (2024, April 25). Picornavirus security proteins promote the release of extracellular vesicle enclosed viruses via the modulation of host kinases. [Link]

-

Monash University Research. (2020, December 3). Innate immune evasion mediated by picornaviral 3C protease. [Link]

Sources

- 1. Application of a cell-based protease assay for testing inhibitors of picornavirus 3C proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Application of a cell-based protease assay for testing inhibitors of picornavirus 3C proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Picornaviridae ~ ViralZone [viralzone.expasy.org]

- 5. Frontiers | A Novel Rice Curl Dwarf-Associated Picornavirus Encodes a 3C Serine Protease Recognizing Uncommon EPT/S Cleavage Sites [frontiersin.org]

- 6. Cleavage site analysis in picornaviral polyproteins: discovering cellular targets by neural networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ICTV Virus Taxonomy Profile: Picornaviridae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bacterial Stabilization of a Panel of Picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Colorimetric-Based Accurate Method for the Determination of Enterovirus 71 Titer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Picornavirus 3C Proteins Intervene in Host Cell Processes through Proteolysis and Interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enterovirus 71 Virus Propagation and Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Picornavirus translation strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cleavage site analysis in picornaviral polyproteins: discovering cellular targets by neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. protocols.io [protocols.io]

- 17. Picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Poliovirus: Generation, Quantification, Propagation, Purification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]

- 21. mdpi.com [mdpi.com]

- 22. journals.asm.org [journals.asm.org]

- 23. Results for "Plaque Assay" | Springer Nature Experiments [experiments.springernature.com]

- 24. Structural and mechanistic insights into translation initiation on the enterovirus Type 1 IRES | bioRxiv [biorxiv.org]

- 25. simpios.eu [simpios.eu]

- 26. Virus purification by CsCl density gradient using general centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. 50% Tissue Culture Infectious Dose Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

Palladium Catalysis: Its Indispensable Role in Organic Synthesis and Drug Development

Executive Summary

In modern organic synthesis, few methodological advances have reshaped retrosynthetic analysis as profoundly as palladium-catalyzed cross-coupling. By enabling the direct, predictable formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, palladium catalysis bypasses the harsh, functional-group-intolerant conditions of classical nucleophilic substitution. This technical guide explores the mechanistic foundations, optimization logic, and self-validating experimental protocols for two of the most critical transformations in pharmaceutical development: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Mechanistic Foundations of Palladium Catalysis

The extraordinary utility of palladium stems from its ability to seamlessly oscillate between the Pd(0) and Pd(II) oxidation states. The generic catalytic cycle for cross-coupling reactions consists of three fundamental steps:

-

Oxidative Addition : The rate-limiting step for electron-rich or sterically hindered aryl halides. The active Pd(0) species inserts into the C-X bond, forming a cis-Pd(II) complex that rapidly isomerizes to the trans configuration. The general order of electrophile reactivity follows ArI > ArBr ~ ArOTf > ArCl (1)[1].

-

Transmetalation / Amine Coordination : The nucleophile (e.g., a boronate or an amine) displaces the halide on the Pd(II) center. In C-N couplings, a strong base assists in deprotonating the amine to form the Pd-N bond (2)[2].

-

Reductive Elimination : The newly coupled product is expelled from the metal center, regenerating the active Pd(0) catalyst to propagate the cycle (3)[3].

General Palladium(0)/Palladium(II) catalytic cycle for cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction couples an aryl (pseudo)halide with an organoboron species. It is the premier C-C bond-forming reaction in drug discovery due to the low toxicity of boron byproducts, high functional group tolerance, and mild operating conditions (4)[4].

Causality in Parameter Selection

Boronic acids are highly stable but inherently poor nucleophiles. The addition of a base and a trace amount of water is strictly required to generate a reactive, electron-rich boronate complex (e.g., [R−B(OH)3]− ), which facilitates the transmetalation step onto the Pd(II) center (5)[5].

Table 1: Quantitative & Qualitative Parameters for Suzuki-Miyaura Optimization

| Parameter | Standard Conditions | Challenging Substrates (e.g., Ar-Cl) | Causality / Rationale |

| Palladium Source | Pd(PPh3)4 (5 mol%) | Pd2(dba)3 (2 mol%) | Precatalysts like Pd2(dba)3 allow custom ligand pairing for difficult oxidative additions. |

| Ligand | PPh3 (inherent) | XPhos, SPhos, or NHC | Electron-rich, bulky ligands lower the activation barrier for Ar-Cl insertion. |

| Base | K2CO3 (2.0 equiv) | Cs2CO3 or K3PO4 (2.0 equiv) | Stronger bases or highly soluble counterions (Cs+) accelerate boronate complex formation. |

| Solvent System | Toluene / H2O (4:1) | 1,4-Dioxane / H2O (4:1) | Dioxane supports higher reflux temperatures required for high-barrier couplings. |

Protocol 1: Self-Validating Suzuki-Miyaura Coupling

Application: Synthesis of biaryl pharmaceutical intermediates.

-

Reagent Assembly : In a rigorously dried Schlenk flask, combine the aryl halide (1.0 equiv) and the boronic acid (1.2 equiv).

-

Catalyst Loading : Add Pd(PPh3)4 (5 mol%).

-

Validation Check: The distinctive bright yellow color of the Pd(0) tetrakis complex must be visible. A brown or black powder indicates premature oxidation to inactive Pd(II) species or palladium black.

-

-

Base & Solvent Addition : Add an aqueous solution of K2CO3 (2.0 M, 2.0 equiv) and 1,4-dioxane to achieve a 0.2 M substrate concentration.

-

Degassing (Critical Step) : Perform three freeze-pump-thaw cycles or vigorously sparge the biphasic mixture with Argon for 15 minutes.

-

Causality: Dissolved oxygen rapidly degrades the electron-rich Pd(0) active species, stalling the catalytic cycle.

-

-

Reaction Execution : Heat the mixture to 80°C under an Argon atmosphere. Monitor the consumption of the aryl halide via LC-MS.

-

Workup : Upon completion, quench with water, extract with ethyl acetate, and filter the organic layer through a pad of Celite to sequester precipitated palladium black.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the gold standard for constructing aromatic C-N bonds, which are ubiquitous in modern small-molecule therapeutics (6)[6].

Causality in Ligand and Base Selection

The primary failure mode in C-N cross-coupling is β -hydride elimination, an unproductive side reaction that yields an undesired imine and a hydrodehalogenated arene (6)[6]. To combat this, bidentate phosphine ligands like BINAP or DPPF are employed; their chelating nature prevents the formation of the open coordination sites on palladium required for β -hydride elimination (6)[6]. For sterically hindered secondary amines, bulky monophosphines are preferred to force reductive elimination.

Decision matrix for Buchwald-Hartwig amination ligand and base selection.

Protocol 2: Self-Validating Buchwald-Hartwig Amination

Application: Coupling of an aryl bromide with a primary amine.

-

Glovebox Assembly : Inside an inert-atmosphere glovebox, combine the aryl bromide (1.0 equiv), the primary amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv) in a sealed vial.

-

Catalyst & Ligand Addition : Add Pd2(dba)3 (2 mol%) and BINAP (4.5 mol%).

-

Solvent : Add anhydrous toluene (0.1 M).

-

Reaction Execution : Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 90°C for 12 hours.

-

Purification : Cool to room temperature, dilute with dichloromethane, and perform aqueous washes to remove the NaBr salt byproduct. Purify via flash column chromatography.

Impact on Drug Discovery

Palladium catalysis is not merely a synthetic tool; it is a strategic enabler in medicinal chemistry. Recent advances have heavily utilized Pd-catalyzed methodologies to construct complex, small-molecule epigenetic inhibitors and highly functionalized heterocyclic APIs (7)[7]. The ability to perform late-stage functionalization on decorated scaffolds allows researchers to rapidly iterate on structure-activity relationships (SAR) without needing to redesign the entire synthetic route from the ground up, accelerating the pipeline from discovery to clinical trials (7)[7]. Furthermore, modern developments utilizing robust N-heterocyclic carbene (NHC) ligands have pushed turnover numbers (TON) beyond 1000, ensuring these protocols remain economically viable for large-scale pharmaceutical manufacturing (8)[8].

References

-

[3] Alfa Chemistry. Buchwald-Hartwig Coupling: Mechanism of Buchwald-Hartwig Reaction. Available at:3

-

[1] WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: 1

-

[2] J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available at: 2

-

[4] TCI Chemicals. Suzuki-Miyaura Cross-Coupling Reaction. Available at:4

-

[8] Organic Chemistry Portal. General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by[Pd(NHC)(cin)Cl] at Room Temperature. Available at: 8

-

[7] Taylor & Francis. Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Available at:7

-

[5] Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: 5

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. jk-sci.com [jk-sci.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Suzuki-Miyaura Cross-Coupling Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature [organic-chemistry.org]

A Technical Guide to the Biological Activities and Therapeutic Potential of Cannabidiol (CBD)

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cannabidiol (CBD), a major non-psychoactive phytocannabinoid derived from Cannabis sativa, has garnered significant attention within the scientific and medical communities.[1][2] Unlike its well-known counterpart, tetrahydrocannabinol (THC), CBD does not induce intoxicating effects, making it an attractive therapeutic candidate.[3][4] This guide provides a comprehensive technical overview of the multifaceted biological activities of CBD. We will delve into its complex pharmacology, exploring its interactions with a wide array of molecular targets beyond the classical endocannabinoid system. This document synthesizes preclinical and clinical evidence to elucidate the mechanisms underpinning CBD's potential therapeutic applications in inflammation, neurodegeneration, anxiety disorders, and oncology. Furthermore, we provide detailed experimental protocols and data interpretation frameworks to empower researchers in the robust evaluation of CBD's biological effects.

The Pharmacology of Cannabidiol: Beyond the Endocannabinoid System

While derived from the cannabis plant, CBD's interaction with the endocannabinoid system (ECS) is nuanced and largely indirect. It exhibits a low affinity for the primary cannabinoid receptors, CB1 and CB2.[4][5] Instead, its pleiotropic effects stem from its ability to modulate various other receptor systems, ion channels, and enzymes.

A primary mechanism is the inhibition of fatty acid amide hydrolase (FAAH), the enzyme responsible for degrading the endocannabinoid anandamide.[2][6][7] By inhibiting FAAH, CBD increases the endogenous levels of anandamide, thereby enhancing endocannabinoid tone and promoting feelings of well-being.[2][7] Furthermore, CBD can act as an allosteric modulator of cannabinoid receptors, altering their binding affinity for other ligands like THC.[5]

The broad therapeutic profile of CBD is better understood by examining its direct interactions with a diverse range of non-ECS targets, which are central to its biological activity.

Core Molecular Targets and Mechanisms of Action

CBD's polypharmacology is the cornerstone of its therapeutic potential. It interacts with multiple targets, initiating signaling cascades that influence a wide range of physiological processes.

-

Serotonin Receptors (5-HT1A) : CBD acts as an agonist at the 5-HT1A receptor.[6][8][9] This interaction is crucial for its anxiolytic, antidepressant, and neuroprotective effects, as the 5-HT1A receptor plays a key role in regulating mood and anxiety.[7][9][10]

-

Vanilloid Receptors (TRPV1) : CBD can bind to and desensitize the TRPV1 receptor, which is involved in pain perception, inflammation, and body temperature.[6][7] This mechanism contributes to CBD's analgesic and anti-inflammatory properties.[5][6]

-

Peroxisome Proliferator-Activated Receptors (PPARs) : CBD activates PPARγ, a nuclear receptor that regulates gene expression.[5][6] This activation is a key driver of CBD's anti-inflammatory and neuroprotective effects, as it can suppress the expression of pro-inflammatory genes like iNOS and promote neuronal survival.[6][11]

-

GABA-A Receptors : CBD acts as a positive allosteric modulator of GABA-A receptors, enhancing the binding of the primary inhibitory neurotransmitter, GABA.[6][7] This action increases neuronal inhibition, contributing to its anxiolytic and anticonvulsant properties.[6][7]

-

G-Protein Coupled Receptor 55 (GPR55) : CBD functions as an antagonist at GPR55, a receptor implicated in cancer cell proliferation. By blocking GPR55, CBD can inhibit tumor cell growth.[12]

-

Opioid Receptors : CBD can also interact with µ and δ opioid receptors, which may contribute to its pain-relieving effects.[5]

Key Biological Activities and Therapeutic Applications

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of numerous diseases.[13] CBD has demonstrated potent anti-inflammatory properties across a range of preclinical models, including murine colitis, collagen-induced arthritis, and neuroinflammation.[14]

Causality of Experimental Choice: The primary mechanism involves the suppression of pro-inflammatory cytokine and chemokine production. In vivo studies consistently show that CBD administration reduces levels of key inflammatory mediators like TNF-α, IL-1β, and IL-6.[14][15] This effect is mediated, in part, through the activation of PPARγ, which inhibits the transcription of pro-inflammatory genes.[6] Additionally, CBD exerts antioxidant effects, reducing oxidative stress which is a critical component of the inflammatory response.[16]

Therapeutic Relevance: These properties make CBD a promising candidate for inflammatory conditions such as multiple sclerosis, inflammatory bowel disease (IBD), and arthritis.[13]

Neuroprotective Properties

CBD exhibits significant neuroprotective potential, stemming from its combined anti-inflammatory and antioxidant capabilities.[17][18] This is particularly relevant for neurodegenerative disorders, which are often characterized by neuronal inflammation and oxidative stress.[17]

Causality of Experimental Choice: In experimental models of Parkinson's disease and Alzheimer's disease, CBD has been shown to protect neurons from damage.[4][17] It mitigates excitotoxicity by modulating glutamate release, reduces oxidative injury by scavenging reactive oxygen species (ROS), and dampens neuroinflammation by inhibiting microglial activation.[11][17][19] The ability of CBD to increase levels of brain-derived neurotrophic factor (BDNF) suggests an additional mechanism for promoting neuronal survival and plasticity.[11]

Therapeutic Relevance: These findings support the investigation of CBD for treating neurodegenerative conditions like Parkinson's, Alzheimer's, and multiple sclerosis, as well as for mitigating damage from traumatic brain injuries.[4][11][20]

Anxiolytic Effects

CBD has shown considerable promise as an anxiolytic agent in both animal models and human studies.[21][22] It has been shown to reduce anxiety in simulated public speaking tests and in patients with social anxiety disorder.[21][22]

Causality of Experimental Choice: The anxiolytic effects of CBD are strongly linked to its agonist activity at 5-HT1A serotonin receptors.[6][7] Neuroimaging studies have confirmed that CBD's anti-anxiety properties are mediated by its action on limbic and paralimbic brain areas.[21] Furthermore, its ability to enhance GABAergic signaling contributes to a reduction in neuronal excitability associated with stress and anxiety.[7][23]

Therapeutic Relevance: Clinical trials are underway to further evaluate CBD's efficacy for a range of anxiety disorders, including generalized anxiety disorder, panic disorder, and post-traumatic stress disorder.[22][24]

Anti-Cancer Potential

A growing body of preclinical evidence suggests that CBD may possess anti-cancer properties.[1][3] In various cancer cell lines, CBD has been found to inhibit cell proliferation and induce cell death.[1]

Causality of Experimental Choice: CBD's anti-cancer mechanisms are multifaceted. It can induce apoptosis (programmed cell death) in cancer cells by modulating pro- and anti-apoptotic proteins and increasing ROS production.[12][25] It also interferes with critical cell growth and survival pathways, such as the PI3K/Akt/mTOR pathway.[12][26] Additionally, CBD can suppress angiogenesis (the formation of new blood vessels that feed tumors) and metastasis (the spread of cancer cells).[3][12] Importantly, CBD appears to have a milder effect on non-cancerous cells, suggesting a favorable therapeutic window.[3][26]

Therapeutic Relevance: While promising, research into CBD as a direct cancer treatment is still in early stages.[1] It is also being investigated for its potential to alleviate cancer-related symptoms and the side effects of chemotherapy, such as pain and nausea.[1][3]

Experimental Protocol: In Vitro Assessment of CBD's Anti-inflammatory Effect

This protocol provides a self-validating system to quantify the anti-inflammatory potential of CBD by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Objective

To determine the dose-dependent effect of CBD on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in murine macrophage cell line (e.g., RAW 264.7) stimulated with LPS.

Materials and Reagents

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Cannabidiol (CBD), high purity

-

Dimethyl sulfoxide (DMSO), vehicle control

-

Griess Reagent Kit for NO measurement

-

ELISA Kits for mouse TNF-α and IL-6

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay Kit

-

96-well cell culture plates

Step-by-Step Methodology

-

Cell Culture:

-

Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

CBD Treatment and LPS Stimulation:

-

Prepare stock solutions of CBD in DMSO. Serially dilute in culture medium to achieve final concentrations (e.g., 1, 5, 10, 25 µM). Ensure the final DMSO concentration is ≤0.1% in all wells to avoid vehicle toxicity.

-

Pre-treat cells with varying concentrations of CBD or vehicle (DMSO) for 2 hours.

-

Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells with vehicle only, and cells with LPS + vehicle.

-

-

Nitric Oxide (NO) Assay (Griess Assay):

-

After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample, followed by 50 µL of Griess Reagent B.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify NO concentration by comparing to a sodium nitrite standard curve.

-

-

Cytokine Quantification (ELISA):

-

Collect the remaining cell culture supernatant.

-

Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

-

Briefly, coat plates with capture antibody, add supernatants and standards, add detection antibody, add substrate, and measure absorbance.

-

Calculate cytokine concentrations based on the standard curve.

-

-

Cell Viability Assay (MTT):

-

After removing the supernatant, add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Self-Validating Step: This assay is critical to ensure that the observed reduction in inflammatory mediators is not due to CBD-induced cytotoxicity.

-

Data Analysis

-

Calculate the percentage inhibition of NO and cytokine production for each CBD concentration relative to the LPS-stimulated control.

-

Express cell viability as a percentage of the vehicle-treated control.

-

Plot dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) for CBD's effect on each inflammatory marker.

Data Presentation and Interpretation

Quantitative data is essential for comparing the potency and efficacy of CBD across different biological targets and clinical indications.

Table 1: Binding Affinities and Potencies of CBD at Key Molecular Targets

| Target | Interaction Type | Affinity / Potency (Ki / EC₅₀ / IC₅₀) | Reference |

| µ-Opioid Receptor (MOR) | Binding Affinity | Ki: ~7000 nM | [5] |

| δ-Opioid Receptor (DOR) | Binding Affinity | Ki: ~10,000 nM | [5] |

| 5-HT1A Receptor | Binding Affinity | Ki: ~16 µM | [8] |

| Fatty Acid Binding Proteins (FABPs) | Binding Affinity | Ki: 167 - 1880 nM | [8] |

Table 2: Summary of Selected Clinical Trial Outcomes for CBD

| Condition | Dosage | Outcome | Reference |

| Epilepsy (Lennox-Gastaut) | 20 mg/kg/day | 43.9% of patients reported improvement from baseline vs. 21.8% in placebo group. | [27] |

| Social Anxiety | 400 mg (single dose) | Significantly reduced subjective anxiety compared to placebo. | [22][23] |

| Anxiety & Sleep | 25-175 mg/day | 79.2% of patients experienced improved anxiety; 66.7% experienced improved sleep. | [10] |

| Chronic Pain | Variable | 7 out of 11 reviewed clinical trials showed pain-reducing properties. | [5] |

Conclusion and Future Directions

Cannabidiol presents a compelling pharmacological profile characterized by its pleiotropic actions across a wide range of biological targets. Its anti-inflammatory, neuroprotective, anxiolytic, and anti-proliferative properties are supported by a substantial body of preclinical evidence. However, while early clinical results are promising, there is a clear and urgent need for more large-scale, randomized controlled trials to firmly establish its therapeutic efficacy, optimal dosing, and long-term safety profile.[1][22]

Key challenges for drug development professionals include overcoming CBD's low oral bioavailability and understanding its metabolism via the cytochrome P450 enzyme pathway, which can lead to drug-drug interactions.[5] Future research should focus on developing novel delivery systems to enhance bioavailability and conducting rigorous clinical investigations to translate the vast preclinical potential of CBD into evidence-based therapeutic applications.

References

- O'Sullivan, S. E. (2024). Molecular and Cellular Mechanisms of Action of Cannabidiol. PMC - NIH.

- (2020). Anxiolytic effects of cannabidiol.

- (2024). Cannabidiol (CBD)

- (n.d.). Mechanisms of Cannabidiol (CBD)

- (n.d.).

- (n.d.). Cannabidiol for Pain Treatment: Focus on Pharmacology and Mechanism of Action. PMC.

- (n.d.).

- (2023). Exploring potential anti-inflammatory effects of medicinal cannabis. PMC.

- (n.d.). 5 evidence of CBD's use in protecting the nervous system (it is neuroprotective).

- (n.d.). Cannabidiol, a Cannabis sativa constituent, as an anxiolytic drug. SciELO.

- (n.d.).

- (n.d.). What do we know about the benefits of CBD in cancer management?. DSM-Firmenich.

- (2019). Cannabidiol in Anxiety and Sleep: A Large Case Series. The Permanente Journal.

- (2025). Cannabis and Inflammation: Could CBD and Microdosing THC Help?. No source provided.

- (n.d.). an overview The cannabinoids mechanism of action. SciELO.

- (2025). Is CBD effective against anxiety?

- (2024). What is the mechanism of Cannabidiol?.

- (n.d.).

- (2024). Anti-Cancer and Anti-Proliferative Potential of Cannabidiol: A Cellular and Molecular Perspective. MDPI.

- (n.d.). Anti-Cancer Potential of Cannabinoids, Terpenes, and Flavonoids Present in Cannabis. No source provided.

- (2025).

- (2022). Cannabidiol for neurodegenerative disorders: A comprehensive review. Frontiers.

- (n.d.). Selective anti-cancer effects of cannabidiol and Δ9-tetrahydrocannabinol via PI3K/AKT/mTOR inhibition and PTEN restoration in ovarian cancer cells. Frontiers.

- (n.d.). THC, CBD, and Anxiety: A review of recent findings on the anxiolytic and anxiogenic effects of cannabis' primary cannabinoids. PMC.

- (n.d.). Cannabidiol Drugs Clinical Trial Outcomes and Adverse Effects. PMC.

- (2025). 2026 Cannabidiol (CBD) Clinical Trials and Research. Policy Lab.

- (2019). Anti-inflammatory effect of cannabidiol, a non-psychoactive component of cannabis. No source provided.

- (n.d.). An overview on synthetic and biological activities of cannabidiol (CBD)

- (2023). An overview on synthetic and biological activities of cannabidiol (CBD)

- (2025). Beyond the hype: a comprehensive exploration of CBD's biological impacts and mechanisms of action. PMC.

- (2026). UCSD Cannabidiol Clinical Trials for 2026. San Diego.

- (n.d.).

- (n.d.). Cannabidiol Content and In Vitro Biological Activities of Commercial Cannabidiol Oils and Hemp Seed Oils. PMC.

- (n.d.). Cannabidiol for the Treatment of Anxiety Disorders: An 8-Week Pilot Study. ClinicalTrials.gov.

- (2023). Zebrafish as an Animal Model in Cannabinoid Research. MDPI.

- (n.d.). Cannabidiol exerts anti-convulsant effects in animal models of temporal lobe and partial seizures.

- (2024). CBD Versus CBDP: Comparing In Vitro Receptor-Binding Activities. MDPI.

- (n.d.). CBD effects in animal models of depression. | Download Scientific Diagram.

- (2020). Cannabidiol Content and In Vitro Biological Activities of Commercial Cannabidiol Oils and Hemp Seed Oils. MDPI.

- (n.d.). Animal models of cannabinoid reward. PMC.

- (2022). Development of an In Vitro Release Assay for Low-Density Cannabidiol Nanoparticles Prepared by Flash NanoPrecipitation.

- (2023). In Vitro Evidence of Selective Pro-Apoptotic Action of the Pure Cannabidiol and Cannabidiol-Rich Extract. Semantic Scholar.

- (2022). Oral Cbd Administration: Assessing Bioavailability And Behavioral Outcomes In A Rodent Model.

Sources

- 1. Mechanisms of Cannabidiol (CBD) in Cancer Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beyond the hype: a comprehensive exploration of CBD’s biological impacts and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dsm-firmenich.com [dsm-firmenich.com]

- 4. bionorte.org.br [bionorte.org.br]

- 5. mdpi.com [mdpi.com]

- 6. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Cannabidiol? [synapse.patsnap.com]

- 8. Cannabidiol for Pain Treatment: Focus on Pharmacology and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. thepermanentejournal.org [thepermanentejournal.org]

- 11. Cannabidiol's neuroprotective properties and potential treatment of traumatic brain injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. realmofcaring.org [realmofcaring.org]

- 14. Exploring potential anti-inflammatory effects of medicinal cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Effects of Cannabinoids on Pro- and Anti-Inflammatory Cytokines: A Systematic Review of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory effect of cannabidiol, a non-psychoactive component of cannabis | Paris Brain Institute [parisbraininstitute.org]

- 17. Cannabidiol for neurodegenerative disorders: important new clinical applications for this phytocannabinoid? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Cannabidiol for neurodegenerative disorders: A comprehensive review [frontiersin.org]

- 19. Neuroprotection of Cannabidiol, Its Synthetic Derivatives and Combination Preparations against Microglia-Mediated Neuroinflammation in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. canatura.com [canatura.com]

- 21. Anxiolytic effects of cannabidiol | European Psychiatry | Cambridge Core [cambridge.org]

- 22. scielo.br [scielo.br]

- 23. darwin-nutrition.fr [darwin-nutrition.fr]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. Anti-Cancer Potential of Cannabinoids, Terpenes, and Flavonoids Present in Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Selective anti-cancer effects of cannabidiol and Δ9-tetrahydrocannabinol via PI3K/AKT/mTOR inhibition and PTEN restoration in ovarian cancer cells [frontiersin.org]

- 27. Cannabidiol Drugs Clinical Trial Outcomes and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Trametinib

This guide provides a comprehensive analysis of the core spectroscopic data essential for the identification, characterization, and quantification of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases.[1] For researchers, analytical chemists, and drug development professionals, a thorough understanding of Trametinib's spectroscopic signature is paramount for ensuring drug substance purity, elucidating metabolic pathways, and developing robust analytical methods. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, grounded in authoritative scientific principles.

The Molecular Blueprint of Trametinib

Trametinib, N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl]-acetamide, is a complex heterocyclic molecule.[2] Its structure, often co-crystallized with dimethyl sulfoxide (DMSO), presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[3] The following sections will deconstruct this fingerprint using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Section 1: Mass Spectrometry (MS) - Unraveling Molecular Weight and Fragmentation

Mass spectrometry is a cornerstone technique for confirming the molecular weight of Trametinib and identifying its metabolites and degradation products.[4][5] Due to its molecular complexity and use in biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for its quantification.[1][6]

Ionization and Molecular Ion Detection

In positive-ion electrospray ionization (ESI+) mode, Trametinib readily forms a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 616.2.[6] This observation is consistent with its molecular formula, C₂₆H₂₃FIN₅O₄, and a molecular weight of 615.39 g/mol .[4] The high accuracy of this measurement, particularly with high-resolution mass spectrometry (HRMS), provides unequivocal confirmation of the elemental composition.

Tandem MS (MS/MS) and Fragmentation Pathway

Collision-induced dissociation (CID) of the m/z 616.2 precursor ion reveals a characteristic fragmentation pattern. The primary metabolic route for Trametinib is deacetylation, and this cleavage is also a dominant fragmentation pathway in the mass spectrometer.[5]

A key product ion is observed at m/z 491.2, which corresponds to the loss of a neutral acetamide group from the phenylacetamide moiety and subsequent cleavage.[6] Another significant fragmentation pathway involves the cleavage of the amide bond of the phenylacetamide group.

Below is a diagram illustrating the primary fragmentation pathway of Trametinib.

Caption: Primary fragmentation of Trametinib in MS/MS.

Application in Quantitative Bioanalysis

The specificity of MS/MS allows for highly sensitive and selective quantification of Trametinib in complex biological matrices like human plasma.[6] A typical approach utilizes a stable isotope-labeled internal standard, such as Trametinib-¹³C,d₃, to correct for matrix effects and variations in instrument response.[1][7] The Multiple Reaction Monitoring (MRM) mode is employed, monitoring the transition from the parent ion to a specific product ion (e.g., m/z 616.2 → 491.2 for Trametinib).[6]

Table 1: Mass Spectrometric Parameters for Trametinib Analysis

| Parameter | Value | Rationale & Source |

| Ionization Mode | Positive Electrospray (ESI+) | Efficient protonation of the molecule.[6] |

| Precursor Ion ([M+H]⁺) | m/z 616.2 | Corresponds to the protonated molecule.[6] |

| Primary Product Ion | m/z 491.2 | Represents a stable and abundant fragment.[6] |

| Collision Energy | ~45 V | Optimized to produce the desired fragmentation.[6] |

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

NMR spectroscopy provides the most detailed information regarding the chemical structure of Trametinib, offering unambiguous evidence of its atomic connectivity and chemical environment. Both ¹H (proton) and ¹³C (carbon-13) NMR are critical for complete structural elucidation. The data presented here is based on analysis in a DMSO-d₆ solvent.[2]

Trametinib Structure with Numbering Scheme

The following diagram shows the chemical structure of Trametinib with a numbering scheme used for the assignment of NMR signals.

Caption: Trametinib structure with atom numbering for NMR.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Trametinib displays a series of well-resolved signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity (s, d, t, q, m), and coupling constants (J) provide a wealth of structural information.

Table 2: ¹H NMR Spectral Data for Trametinib (in DMSO-d₆) [2]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-1' (NH-Acetamide) | 10.10 | s |

| H-2' (NH-Aniline) | 8.51 | s |

| H-Ar (Phenylacetamide) | 7.74 | s |

| H-Ar (Phenylacetamide) | 7.57 | d |

| H-Ar (Iodoaniline) | 7.55 | d |

| H-Ar (Phenylacetamide) | 7.23 | d |

| H-Ar (Iodoaniline) | 7.15 | dd |

| H-Ar (Iodoaniline) | 6.45 | t |

| H-Cyclopropyl | 3.25 | m |

| H-N-CH₂ | 3.12 | t |

| H-C-CH₂ | 2.50 | t |

| H-CH₃ (Pyrido) | 2.22 | s |

| H-CH₃ (Acetamide) | 2.06 | s |

| H-CH₃ (Pyrido) | 1.83 | s |

| H-Cyclopropyl | 0.95 | m |

| H-Cyclopropyl | 0.69 | m |

Interpretation:

-

Amide Protons: The downfield signals at 10.10 ppm and 8.51 ppm are characteristic of the amide (N-H) protons, with their deshielded nature resulting from the electron-withdrawing effect of the adjacent carbonyl and aromatic systems.[2]

-

Aromatic Protons: The signals between 6.45 and 7.74 ppm correspond to the protons on the phenylacetamide and fluoro-iodophenyl rings. Their specific chemical shifts and splitting patterns are dictated by the electronic effects of the substituents (e.g., iodine, fluorine, amide group).[2]

-

Aliphatic Protons: The cyclopropyl protons appear as complex multiplets in the upfield region (0.69-3.25 ppm) due to their rigid structure and complex spin-spin coupling. The methyl groups appear as sharp singlets, with their chemical shifts influenced by their position on the pyridopyrimidine core or the acetamide side chain.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, providing a signal for each unique carbon atom in Trametinib.

Table 3: ¹³C NMR Spectral Data for Trametinib (in DMSO-d₆) [2]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Acetamide) | 168.1 |

| C=O (Pyrido) | 161.7 |

| C=O (Pyrido) | 159.2 |

| C-Ar (multiple) | 157.0 - 110.1 (complex region) |

| C-Quaternary | 150.2 |

| C-Quaternary | 145.4 |

| C-Quaternary | 139.3 |

| C-Quaternary | 138.8 |

| C-Quaternary | 136.1 |

| C-Quaternary | 106.8 |

| C-N-CH₂ | 41.2 |

| C-Cyclopropyl | 32.5 |

| C-CH₃ (Acetamide) | 24.0 |

| C-C-CH₂ | 21.6 |

| C-CH₃ (Pyrido) | 12.0 |

| C-CH₃ (Pyrido) | 10.3 |

| C-Cyclopropyl | 6.5 |

Interpretation:

-

Carbonyl Carbons: The signals furthest downfield (159.2-168.1 ppm) are assigned to the four carbonyl carbons, which are highly deshielded by the adjacent oxygen atoms.[2]

-

Aromatic & Olefinic Carbons: The dense cluster of signals between 106.8 and 157.0 ppm represents the numerous sp²-hybridized carbons of the aromatic and pyridopyrimidine rings.[2]

-

Aliphatic Carbons: The upfield signals correspond to the sp³-hybridized carbons of the methyl, methylene, and cyclopropyl groups, consistent with their more shielded electronic environments.[2]

Section 3: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

Table 4: Predicted Characteristic IR Absorptions for Trametinib

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H (Amide/Amine) | Stretch | 3200 - 3400 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |

| C=O (Amide) | Stretch | ~1680 (Acetamide) | Strong |

| C=O (Pyrido) | Stretch | ~1650 (Urea-like) | Strong |

| C=C (Aromatic) | Stretch | 1400 - 1600 | Medium-Weak |

| C-N | Stretch | 1020 - 1250 | Medium |

| C-F | Stretch | 1000 - 1400 | Strong |

| C-I | Stretch | 500 - 600 | Medium |

Interpretation:

-

N-H and C=O Stretching: The most prominent features are expected to be the strong carbonyl (C=O) absorption bands from the multiple amide-like groups between 1650-1680 cm⁻¹.[8] These are complemented by N-H stretching vibrations in the 3200-3400 cm⁻¹ region.[8]

-

C-H Stretching: A clear distinction should be visible between the aromatic C-H stretches (just above 3000 cm⁻¹) and the aliphatic C-H stretches of the methyl, methylene, and cyclopropyl groups (just below 3000 cm⁻¹).[9]

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C=C aromatic ring stretches, C-N, C-F, and C-I stretches, and various bending vibrations.[8] This "fingerprint" region is unique to the molecule and is highly useful for confirming identity by comparison to a reference standard.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Quantification in Human Plasma

This protocol is a representative workflow for the extraction and analysis of Trametinib from a biological matrix.

Caption: Workflow for Trametinib extraction from plasma.

Methodology:

-

Aliquoting: Transfer a precise volume (e.g., 100 µL) of human plasma into a microcentrifuge tube.[3]

-

Internal Standard Spiking: Add a small, fixed volume of the stable isotope-labeled internal standard (e.g., Trametinib-¹³C,d₃) working solution.[3]

-

Protein Precipitation/Extraction: Add an organic solvent such as tert-Butyl methyl ether (TBME) to precipitate plasma proteins and simultaneously extract Trametinib and the internal standard.[3]

-

Phase Separation: Vortex the mixture and then centrifuge to pellet the precipitated proteins and separate the organic and aqueous layers.[3]

-

Isolation: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[3]

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 100 µL of acetonitrile).[3]

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

This self-validating system, through the use of an internal standard that mimics the analyte's behavior, ensures high precision and accuracy in the final concentration determination, fulfilling the core tenets of trustworthy analytical science.

References

-

Suo, Z., Sun, Q., Yang, H., Tang, P., Gan, R., Xiong, X., & Li, H. (2018). Combined spectroscopy methods and molecular simulations for the binding properties of trametinib to human serum albumin. RSC Advances, 8(8), 4742-4749. Available from: [Link]

-

Suo, Z., Sun, Q., Yang, H., et al. (2018). Combined spectroscopy methods and molecular simulations for the binding properties of trametinib to human serum albumin. RSC Advances. Available from: [Link]

-

ResearchGate. (n.d.). ¹H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. Retrieved February 18, 2026, from [Link]

-